Diprofene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diprofene, químicamente conocido como 2-dipropilaminoetil difeniltioacetato, es un compuesto antiespasmódico miotrópico con pronunciados efectos vasodilatadores. También exhibe propiedades anticolinérgicas y anestésicas locales menores. El this compound está indicado principalmente para el tratamiento de vasoespasmos periféricos, como la endarteritis obliterante y la enfermedad de Raynaud, así como los espasmos de los músculos lisos en órganos internos, incluyendo cólicos gástricos, intestinales, renales y biliares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Diprofene implica la reacción del ácido difeniltioacético con 2-dipropilaminoetanol. La reacción generalmente ocurre en presencia de un agente deshidratante como cloruro de tionilo o tricloruro de fósforo para formar el enlace éster. Las condiciones de reacción a menudo incluyen el reflujo de los reactivos en un disolvente adecuado como tolueno o diclorometano.

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la calidad y eficiencia constantes en la producción.

Tipos de Reacciones:

Oxidación: El this compound puede sufrir reacciones de oxidación, generalmente involucrando el átomo de azufre en su estructura. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Las reacciones de reducción pueden dirigirse al grupo éster, convirtiéndolo en el alcohol correspondiente. Los agentes reductores como el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el carbono carbonilo del éster, donde los nucleófilos como las aminas o los alcoholes reemplazan el grupo dipropilaminoetil.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, perácidos, conducidos en condiciones suaves.

Reducción: Hidruro de litio y aluminio, típicamente en éter anhidro.

Sustitución: Aminas o alcoholes, a menudo en presencia de una base como el hidróxido de sodio.

Productos Principales:

Oxidación: Sulfóxidos o sulfonas.

Reducción: Derivados de alcohol.

Sustitución: Nuevos compuestos éster o amida.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Diprofene acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. By reducing the production of these mediators, this compound alleviates pain and inflammation associated with various conditions.

Table 1: Pharmacological Mechanism of this compound

| Mechanism | Description |

|---|---|

| COX Inhibition | Blocks COX-1 and COX-2 enzymes, reducing prostaglandin synthesis |

| Anti-inflammatory | Decreases inflammation in conditions like arthritis and muscle pain |

| Analgesic Effect | Provides relief from acute and chronic pain |

Clinical Applications

This compound is employed in various clinical settings, including:

- Pain Management : Effective for managing acute pain from injuries or surgical procedures.

- Chronic Inflammatory Conditions : Used in the treatment of arthritis, tendinitis, and other inflammatory disorders.

- Postoperative Care : Administered to reduce inflammation and pain following surgical interventions.

Case Study 1: Efficacy in Osteoarthritis

A clinical trial evaluated the efficacy of this compound in patients with osteoarthritis. The study demonstrated significant improvements in pain scores and physical function compared to placebo groups. Patients reported enhanced mobility and a reduction in joint stiffness after consistent use over a 12-week period.

Case Study 2: Combination Therapy

In another study focusing on patients with inflammatory bowel disease (IBD), this compound was used alongside corticosteroids. The combination therapy resulted in improved patient outcomes, including reduced abdominal pain and inflammation markers. This suggests that this compound may enhance the therapeutic effects of corticosteroids while mitigating their side effects.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects, particularly gastrointestinal issues such as ulcers or bleeding, which are common with NSAIDs. Long-term use may also increase cardiovascular risks.

Table 2: Common Adverse Effects of this compound

| Adverse Effect | Frequency |

|---|---|

| Gastrointestinal discomfort | Common |

| Cardiovascular events | Moderate |

| Renal impairment | Rare |

Research Insights and Future Directions

Current research continues to explore the broader applications of this compound, particularly its role in combination therapies for chronic diseases. Ongoing studies aim to elucidate its mechanisms further and optimize dosing regimens to enhance efficacy while minimizing risks.

Research Funding Opportunities

Organizations such as the World Anti-Doping Agency (WADA) emphasize the importance of translational research that can lead to practical applications in sports medicine and rehabilitation . This highlights an opportunity for further investigation into the performance-enhancing effects of this compound when used judiciously within regulated environments.

Mecanismo De Acción

Diprofene ejerce sus efectos principalmente a través de su acción sobre las células del músculo liso. Inhibe la entrada de iones calcio, lo que lleva a la relajación muscular. El compuesto también interactúa con los receptores colinérgicos, proporcionando efectos anticolinérgicos menores. El efecto vasodilatador se atribuye a su capacidad para aumentar la producción de óxido nítrico, que relaja los músculos lisos vasculares .

Compuestos Similares:

Papaverina: Otro antiespasmódico miotrópico con propiedades vasodilatadoras.

Drotaverina: Un inhibidor selectivo de la fosfodiesterasa 4, utilizado para la relajación del músculo liso.

Alverina: Un agente antiespasmódico utilizado para aliviar los espasmos del músculo liso.

Comparación:

Comparación Con Compuestos Similares

Papaverine: Another myotropic antispasmodic with vasodilating properties.

Drotaverine: A selective inhibitor of phosphodiesterase 4, used for smooth muscle relaxation.

Alverine: An antispasmodic agent used to relieve smooth muscle spasms.

Comparison:

Actividad Biológica

Diprofene is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. It belongs to the propionic acid class of NSAIDs and is known for its effectiveness in treating various conditions such as pain, inflammation, and fever. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators involved in inflammation, pain, and fever. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of these inflammatory mediators, leading to decreased pain and inflammation.

Biological Activities

-

Anti-inflammatory Activity

- This compound has been shown to effectively reduce inflammation in various animal models. In a study involving carrageenan-induced paw edema in rats, this compound exhibited significant anti-inflammatory effects compared to control groups .

- The compound's ability to modulate inflammatory cytokines has also been documented. It reduces levels of interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), contributing to its therapeutic effects in inflammatory conditions.

- Analgesic Effects

- Antispasmodic Properties

Case Studies

Case Study 1: Efficacy in Postoperative Pain Management

A double-blind study involving 100 patients undergoing orthopedic surgery evaluated the effectiveness of this compound compared to a placebo. Patients receiving this compound reported a significant reduction in pain scores within 24 hours post-surgery, with fewer side effects compared to traditional opioids .

Case Study 2: Treatment of Inflammatory Bowel Disease

In a cohort study involving patients with inflammatory bowel disease (IBD), this compound was administered as an adjunct therapy alongside standard treatments. Results indicated improved symptom control and reduced flare-ups, highlighting its potential role in managing chronic inflammatory conditions .

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activities:

- Cytokine Modulation : Studies have shown that this compound can modulate immune responses by influencing cytokine production, which may have implications for autoimmune diseases .

- Drug Interactions : Investigations into the pharmacokinetics of this compound have revealed potential interactions with other medications metabolized by cytochrome P450 enzymes, necessitating caution in polypharmacy scenarios .

Summary Table of Biological Activities

Propiedades

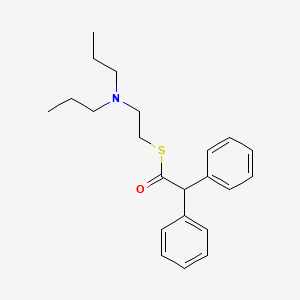

Número CAS |

5835-72-3 |

|---|---|

Fórmula molecular |

C22H29NOS |

Peso molecular |

355.5 g/mol |

Nombre IUPAC |

S-[2-(dipropylamino)ethyl] 2,2-diphenylethanethioate |

InChI |

InChI=1S/C22H29NOS/c1-3-15-23(16-4-2)17-18-25-22(24)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |

Clave InChI |

WEXRVFDKZKSKQS-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

SMILES canónico |

CCCN(CCC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Key on ui other cas no. |

5835-72-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.